Bis[2-[(oxo)diphenylphosphino]phenyl] Ether
Overview
Description
Bis[2-[(oxo)diphenylphosphino]phenyl] Ether: is a chemical compound with the molecular formula C36H28O3P2 and a molecular weight of 570.55 g/mol . It is known for its applications in various fields, including organic light-emitting diodes (OLEDs) and as a ligand in coordination chemistry . The compound is characterized by its white to almost white powder or crystalline appearance and has a melting point of 280°C .
Mechanism of Action
Target of Action
The primary target of DPEPO is organic light-emitting diodes (OLEDs), specifically blue thermally activated delayed fluorescence (TADF) based OLEDs . It serves as a host material in these devices, facilitating the emission of light.
Mode of Action
DPEPO, with steric ortho-substituted diphenylphosphine oxide (DPPO) groups, interacts with its targets by hosting blue TADF-based OLEDs . This substitution with electron-withdrawing DPPO moieties improves its thermal and morphological stability .
Biochemical Pathways
It serves as an electron-transport layer material, and due to its deep HOMO energy level, it also acts as a hole-blocking layer material in TADF-OLED devices .
Pharmacokinetics
Although pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a drug within a living organism, in the context of DPEPO, it’s more relevant to discuss its physical and chemical properties. DPEPO is a solid at 20°C , has a melting point of 280°C , and is soluble in chloroform . These properties affect its usability and performance in OLEDs.
Result of Action
The molecular and cellular effects of DPEPO’s action are best observed in the performance of the OLEDs it’s used in. For example, OLEDs using DPEPO have achieved a maximum EQE (External Quantum Efficiency) of 25.5% and a maximum power efficiency of 52.1 lm/W .
Action Environment
The action, efficacy, and stability of DPEPO can be influenced by environmental factors. For instance, its storage conditions can impact its performance. It should be stored in a sealed, dry environment at room temperature . Furthermore, the process of sublimation, a technique used to obtain ultra pure-grade chemicals, can enhance its purity .
Biochemical Analysis
Biochemical Properties
Bis[2-[(oxo)diphenylphosphino]phenyl] Ether plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. For instance, it is used as a ligand in the synthesis of copper(I) complexes, which are essential in catalyzing organic reactions . The nature of these interactions involves the coordination of the phosphine oxide groups with metal ions, enhancing the stability and reactivity of the complexes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering cellular functions. For example, its interaction with copper(I) complexes can modulate oxidative stress responses in cells . Additionally, it may impact gene expression by influencing transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The phosphine oxide groups in the compound can coordinate with metal ions, leading to the formation of stable complexes. These complexes can inhibit or activate enzymes, depending on the specific biochemical context . For instance, in the presence of copper(I) ions, this compound can form complexes that enhance catalytic activity in organic reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that its effects on cellular function can vary, with potential changes in enzyme activity and gene expression observed over extended periods.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved metabolic functions. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and metal ion homeostasis. It interacts with enzymes and cofactors involved in these pathways, modulating their activity and influencing metabolic flux . For example, its interaction with copper(I) ions can affect the redox state of cells, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It is often found in regions of the cell where metal ion homeostasis and oxidative stress responses are regulated . This localization is crucial for its activity, as it allows the compound to interact with relevant biomolecules and exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether typically involves the reaction of diphenylphosphine oxide with 2-bromophenyl ether in the presence of a base such as sodium hydride . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . The product is then purified by sublimation to achieve high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors with stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Bis[2-[(oxo)diphenylphosphino]phenyl] Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like chlorine or bromine under acidic conditions.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Regeneration of the phosphine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Bis[2-[(oxo)diphenylphosphino]phenyl] Ether is widely used as a ligand in coordination chemistry. It forms stable complexes with various metals, which are utilized in catalysis and material science .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of OLED materials. Its ability to enhance the efficiency and stability of OLEDs makes it a valuable component in the electronics industry .
Comparison with Similar Compounds
- Bis[2-(diphenylphosphino)phenyl] Ether
- Bis[2-(diphenylphosphino)phenyl] Ether Oxide
- (Oxydi-2,1-phenylene)bis(diphenylphosphine)
Uniqueness: Bis[2-[(oxo)diphenylphosphino]phenyl] Ether is unique due to its high thermal stability and ability to form highly stable metal complexes. This makes it particularly suitable for applications in high-temperature processes and in the production of materials that require long-term stability .
Properties
IUPAC Name |
1-diphenylphosphoryl-2-(2-diphenylphosphorylphenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28O3P2/c37-40(29-17-5-1-6-18-29,30-19-7-2-8-20-30)35-27-15-13-25-33(35)39-34-26-14-16-28-36(34)41(38,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTVYRDSOVWELU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28O3P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of DPEPO is C36H28O3P2, and its molecular weight is 570.54 g/mol.
A: DPEPO has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), mass spectrometry, and Fourier Transform Infrared (FTIR) spectroscopy. [, , ] These techniques provide information about the structure, purity, and functional groups present in the molecule.
A: DPEPO is primarily used as a host material for blue thermally activated delayed fluorescence (TADF) emitters in OLEDs. [, , ] It possesses a high triplet energy level (T1) of 3.3 eV, which is crucial for effectively confining excitons within the emissive layer and achieving high device efficiency. [, ]
A: OLEDs incorporating DPEPO as a host material for blue TADF emitters can achieve deep-blue electroluminescence with narrow full width at half maximum (FWHM) values, indicating good color purity. [, ] The specific color coordinates depend on the emitter used and device architecture.
A: Despite its advantages, DPEPO suffers from drawbacks such as limited charge carrier mobility and lower stability compared to some alternative host materials. [, ] These limitations can lead to efficiency roll-off at high brightness levels and shorter device lifetimes, particularly in blue TADF OLEDs.
A: Yes, researchers are actively exploring alternative host materials to overcome the limitations of DPEPO. Some promising alternatives include mCPCN (3′,5‐di(9H‐carbazol‐9‐yl)‐[1,1′‐biphenyl]‐3‐carbonitrile) and other materials with improved stability and charge transport properties. [, , ] These alternative hosts aim to achieve a balance between high efficiency, long lifespan, and color purity in blue TADF OLEDs.
A: Ongoing research focuses on addressing the limitations of DPEPO by developing novel host materials with improved stability, charge transport, and efficiency roll-off characteristics. [, ] Additionally, researchers are exploring the use of DPEPO derivatives and analogs with tailored properties to enhance its performance in blue TADF OLEDs.
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